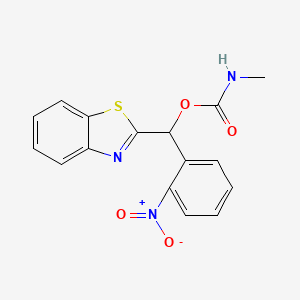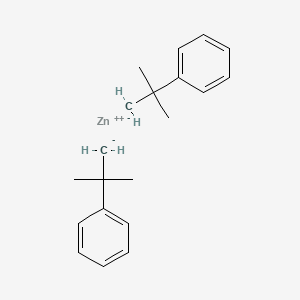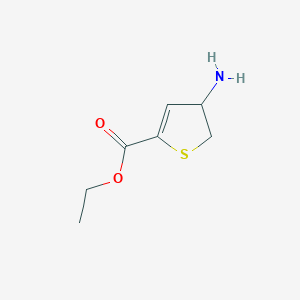![molecular formula C10H10OS2 B14330314 1-Phenyl-7-oxa-2,6-dithiabicyclo[2.2.1]heptane CAS No. 106182-79-0](/img/structure/B14330314.png)
1-Phenyl-7-oxa-2,6-dithiabicyclo[2.2.1]heptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenyl-7-oxa-2,6-dithiabicyclo[221]heptane is a unique bicyclic compound characterized by its distinct structure, which includes an oxygen and two sulfur atoms within its bicyclic framework
Preparation Methods
The synthesis of 1-Phenyl-7-oxa-2,6-dithiabicyclo[2.2.1]heptane typically involves the Diels-Alder reaction, a well-known method for constructing bicyclic systems. The reaction involves the cycloaddition of a furan derivative with an appropriate dienophile, followed by further functionalization to introduce the phenyl and dithio groups. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yields and selectivity .
Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis procedures with optimizations for cost-effectiveness and efficiency.
Chemical Reactions Analysis
1-Phenyl-7-oxa-2,6-dithiabicyclo[2.2.1]heptane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the cleavage of the sulfur-oxygen bonds.
Common reagents and conditions for these reactions include the use of organic solvents, controlled temperatures, and specific catalysts to enhance reaction rates and selectivity. The major products formed from these reactions depend on the specific reagents and conditions used, but they typically involve modifications to the sulfur and oxygen atoms within the bicyclic framework .
Scientific Research Applications
1-Phenyl-7-oxa-2,6-dithiabicyclo[2.2.1]heptane has several scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with biological molecules in specific ways, making it a potential candidate for drug discovery and development.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where sulfur-containing compounds have shown efficacy.
Industry: It is used in the production of polymers and materials with specialized properties, such as enhanced stability and reactivity
Mechanism of Action
The mechanism by which 1-Phenyl-7-oxa-2,6-dithiabicyclo[2.2.1]heptane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. The presence of sulfur atoms can also facilitate redox reactions, influencing cellular processes and signaling pathways .
Comparison with Similar Compounds
1-Phenyl-7-oxa-2,6-dithiabicyclo[2.2.1]heptane can be compared with other bicyclic compounds such as:
7-Oxabicyclo[2.2.1]heptane: This compound lacks the sulfur atoms and has different reactivity and applications.
7-Oxabicyclo[2.2.1]heptane derivatives: These include various substituted versions that exhibit unique properties and uses in different fields.
The uniqueness of this compound lies in its combination of oxygen and sulfur atoms within the bicyclic framework, which imparts distinct chemical and biological properties.
Properties
CAS No. |
106182-79-0 |
|---|---|
Molecular Formula |
C10H10OS2 |
Molecular Weight |
210.3 g/mol |
IUPAC Name |
1-phenyl-7-oxa-2,6-dithiabicyclo[2.2.1]heptane |
InChI |
InChI=1S/C10H10OS2/c1-2-4-8(5-3-1)10-11-9(6-12-10)7-13-10/h1-5,9H,6-7H2 |
InChI Key |
ILDSFECDEVYKHU-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CSC(O2)(S1)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[2-(4-Amino-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]naphthalene-1,5-disulfonic acid](/img/structure/B14330241.png)
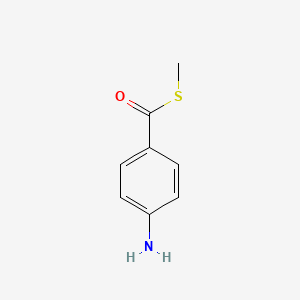
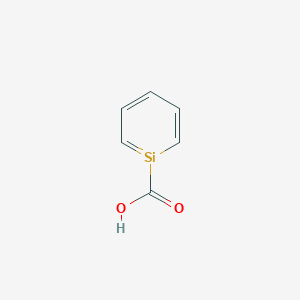
![1-(2-Chloroethyl)-4-[(2-methylphenyl)methyl]piperazine](/img/structure/B14330259.png)
![1H-Isoindole-1,3(2H)-dione, 2-[(4-methoxyphenyl)amino]-](/img/structure/B14330269.png)
![1-[3-(Dimethylamino)propyl]-1,3-dihydro-2H-imidazole-2-thione](/img/structure/B14330272.png)
![[3-(2-Methylphenyl)-1-phenylpropyl]phosphonic acid](/img/structure/B14330277.png)
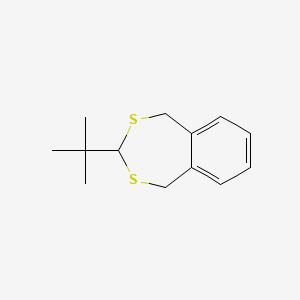
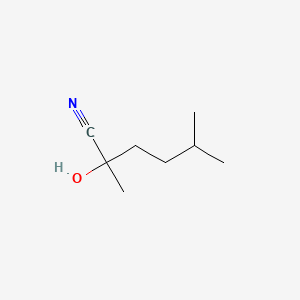
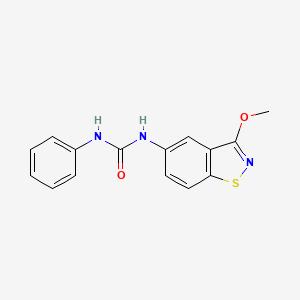
![1-[(Decylsulfanyl)methyl]-3-ethyl-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B14330308.png)
